

# Application Notes and Protocols: 15(R)-PGD2 Induced Calcium Mobilization in Eosinophils

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 15(R)-Prostaglandin D2

Cat. No.: B10768218

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Prostaglandin D2 (PGD2) is a key lipid mediator involved in allergic inflammation, primarily produced by mast cells. Its biological effects are mediated through two main receptors: the D-type prostanoid (DP1) receptor and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2.[1][2] The CRTH2 receptor is of particular interest as it is expressed on eosinophils, basophils, and T helper 2 (Th2) cells, and its activation leads to pro-inflammatory responses.[3][4][5]

15(R)-PGD2 is a specific and potent agonist for the CRTH2 receptor.[1][6] Its interaction with CRTH2 on eosinophils triggers a cascade of intracellular events, including a rapid and transient increase in intracellular calcium concentration ( $[Ca^{2+}]_i$ ). This calcium mobilization is a critical upstream event that leads to various downstream eosinophil functions, such as chemotaxis, degranulation, and the release of inflammatory mediators, all of which contribute to the pathophysiology of allergic diseases like asthma.[1][6][7] Understanding and quantifying this initial calcium signaling event is crucial for studying eosinophil activation and for the development of novel therapeutics targeting the PGD2/CRTH2 pathway.

These application notes provide detailed protocols for the isolation of human eosinophils and the subsequent measurement of 15(R)-PGD2 induced calcium mobilization.

## Quantitative Data Summary

The following table summarizes the potency of 15(R)-methyl-PGD2 and related compounds in activating eosinophils, primarily through the CTRH2 receptor. The data highlights the superior potency of the 15(R) epimer.

Compound	Parameter	EC50 Value (nM)	Cell Type	Reference
15(R)-methyl-PGD2	Eosinophil Chemotaxis	1.7	Human Eosinophils	<a href="#">[1]</a>
Prostaglandin D2 (PGD2)	Eosinophil Chemotaxis	10	Human Eosinophils	<a href="#">[1]</a>
15(S)-methyl-PGD2	Eosinophil Chemotaxis	128	Human Eosinophils	<a href="#">[1]</a>

## Experimental Protocols

### Protocol 1: Isolation of Human Eosinophils from Peripheral Blood

This protocol describes the isolation of highly purified eosinophils from human peripheral blood using negative immunomagnetic selection.

Materials:

- Whole blood collected in tubes containing an anticoagulant (e.g., sodium heparin, EDTA).
- Dextran solution (4.5% in PBS).
- Ficoll-Paque or Percoll.
- Phosphate-Buffered Saline (PBS) with 2 mM EDTA.
- Hanks' Balanced Salt Solution (HBSS).
- Red blood cell lysis buffer.

- Eosinophil isolation kit (negative selection, e.g., EasySep™ Human Eosinophil Isolation Kit). This typically includes an antibody cocktail against surface markers of non-eosinophils (e.g., CD16, CD14, CD2, CD56, Glycophorin A) and magnetic particles.
- MACS column and magnet, or a column-free magnetic separation system.
- Centrifuge.
- Hemocytometer and Trypan Blue for cell counting and viability assessment.

Procedure:

- Red Blood Cell Sedimentation: Mix one part of 4.5% Dextran solution with five parts of whole blood. Allow the mixture to stand at room temperature for 30-60 minutes, or until the red blood cells have sedimented.
- Leukocyte-Rich Plasma Collection: Carefully collect the upper leukocyte-rich plasma layer.
- Density Gradient Centrifugation: Dilute the leukocyte-rich plasma 1:1 with PBS containing 2 mM EDTA. Layer the diluted plasma onto a Ficoll-Paque or Percoll gradient. Centrifuge at approximately 500 x g for 30 minutes at room temperature with the brake off.
- Granulocyte Collection: After centrifugation, aspirate and discard the upper layers (plasma and mononuclear cells). Collect the granulocyte layer.
- Red Blood Cell Lysis: Resuspend the granulocyte pellet and lyse the remaining red blood cells using a hypotonic lysis buffer. Centrifuge and wash the cell pellet with HBSS.
- Negative Selection:
  - Resuspend the granulocyte pellet in the recommended buffer provided with the eosinophil isolation kit.
  - Add the negative selection antibody cocktail to the cell suspension. Incubate on ice for the recommended time (typically 15-20 minutes).
  - Add the magnetic particles and incubate on ice for the recommended time (typically 10-15 minutes).

- **Magnetic Separation:**
  - Place the tube in the magnetic separator and allow the magnetically labeled, non-eosinophil cells to adhere to the side of the tube.
  - Carefully pour or pipette off the supernatant containing the untouched, purified eosinophils into a new tube.
- **Cell Counting and Purity Assessment:**
  - Wash the isolated eosinophils with HBSS.
  - Perform a cell count using a hemocytometer and assess viability with Trypan Blue.
  - Assess purity by preparing a cytospin of the isolated cells and staining with a differential stain (e.g., Diff-Quik). Purity should be >95%.<sup>[8]</sup>
- **Final Preparation:** Resuspend the purified eosinophils in the appropriate buffer for the calcium mobilization assay at the desired concentration.

## Protocol 2: 15(R)-PGD<sub>2</sub> Induced Calcium Mobilization Assay using Fura-2 AM

This protocol details the measurement of intracellular calcium mobilization in isolated eosinophils in response to 15(R)-PGD<sub>2</sub> stimulation using the ratiometric fluorescent indicator Fura-2 AM.

### Materials:

- Isolated human eosinophils.
- HEPES-buffered saline (HBS) or other suitable physiological buffer.
- Fura-2 AM (acetoxymethyl ester).
- Pluronic F-127.
- Probenecid (optional, to prevent dye leakage).

- 15(R)-PGD2 stock solution (in a suitable solvent like DMSO).
- Ionomycin (for determining maximum fluorescence).
- EGTA (for determining minimum fluorescence).
- Fluorescence plate reader or fluorescence microscope capable of ratiometric measurements (excitation at 340 nm and 380 nm, emission at 510 nm).
- Black, clear-bottom 96-well plates.

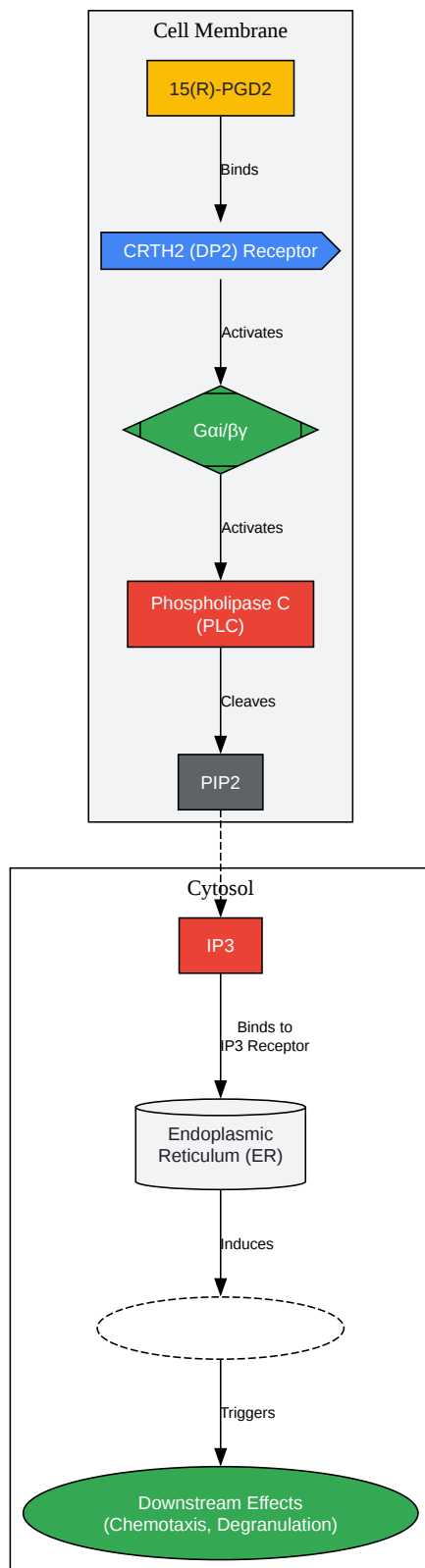
#### Procedure:

- Cell Preparation: Resuspend the purified eosinophils in HBS at a concentration of  $1 \times 10^6$  cells/mL.
- Fura-2 AM Loading:
  - Prepare a Fura-2 AM loading solution. A typical final concentration is 2-5  $\mu$ M Fura-2 AM. It is recommended to pre-mix the Fura-2 AM with a small amount of Pluronic F-127 (at a similar concentration) to aid in dispersion.
  - Add the Fura-2 AM loading solution to the eosinophil suspension.
  - Incubate the cells in the dark at 37°C for 30-60 minutes with gentle agitation.[\[9\]](#)
- Washing:
  - After incubation, centrifuge the cells to pellet them and remove the supernatant containing excess Fura-2 AM.
  - Wash the cells twice with HBS (containing 2.5 mM probenecid, if used).
  - Resuspend the Fura-2 loaded eosinophils in HBS (with probenecid) at a final concentration of  $1-2 \times 10^6$  cells/mL.
- Plating: Dispense the cell suspension into the wells of a black, clear-bottom 96-well plate.

- Calcium Mobilization Measurement:
  - Place the plate in the fluorescence plate reader and allow the cells to equilibrate to the measurement temperature (typically 37°C).
  - Set the instrument to measure fluorescence emission at 510 nm with alternating excitation at 340 nm and 380 nm.
  - Record a baseline fluorescence ratio (F340/F380) for a period of time (e.g., 60-120 seconds).
  - Using an automated injector or by careful manual addition, add varying concentrations of 15(R)-PGD2 to the wells.
  - Continue to record the fluorescence ratio for several minutes to capture the peak calcium response and its subsequent decline.
- Calibration (Optional, for absolute  $[Ca^{2+}]_i$  determination):
  - At the end of the experiment, add ionomycin (a calcium ionophore) to the cells to elicit the maximum fluorescence ratio ( $R_{max}$ ) by allowing extracellular calcium to flood the cells.
  - Subsequently, add a calcium chelator like EGTA to determine the minimum fluorescence ratio ( $R_{min}$ ).
  - The intracellular calcium concentration can then be calculated using the Grynkiewicz equation.
- Data Analysis:
  - Calculate the ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) for each time point.
  - The change in intracellular calcium is represented by the change in this ratio from the baseline.
  - Plot the peak change in the fluorescence ratio against the concentration of 15(R)-PGD2 to generate a dose-response curve and determine the EC50 value.

## Visualizations

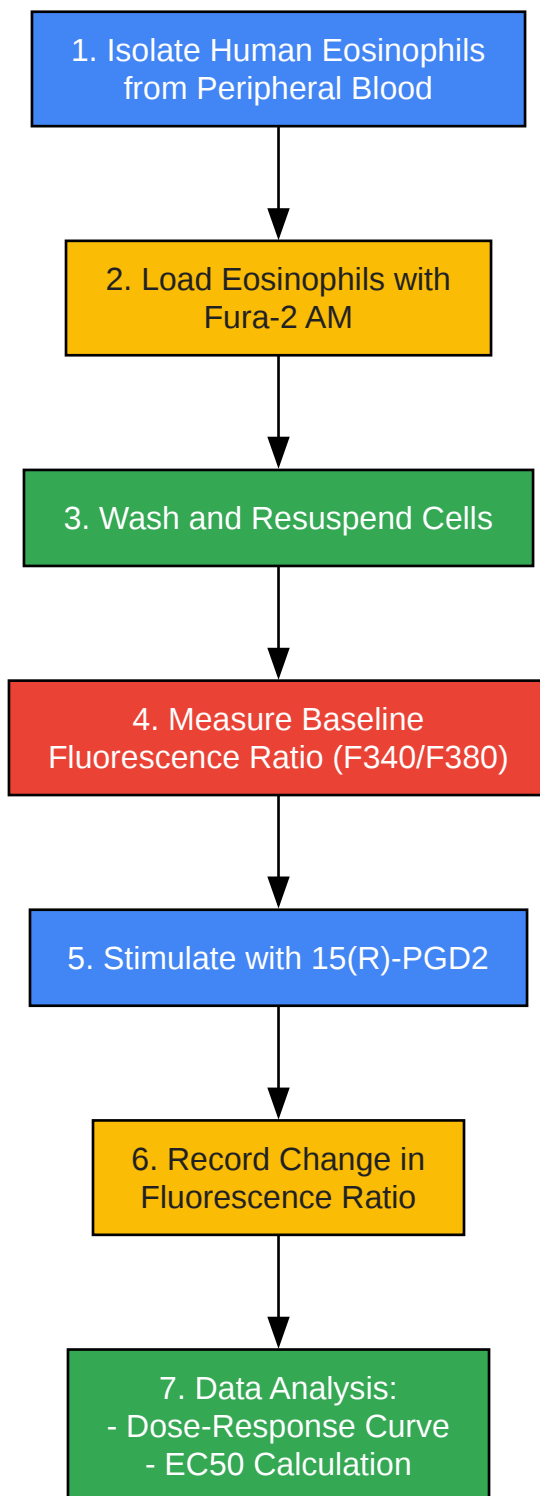
### Signaling Pathway



[Click to download full resolution via product page](#)

Caption: Signaling pathway of 15(R)-PGD2 induced calcium mobilization in eosinophils.

## Experimental Workflow





[Click to download full resolution via product page](#)

Caption: Experimental workflow for measuring calcium mobilization in eosinophils.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 15R-methyl-prostaglandin D2 is a potent and selective CRTH2/DP2 receptor agonist in human eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Prostaglandins and Their Receptors in Eosinophil Function and As Therapeutic Targets [frontiersin.org]
- 3. CRTH2 antagonism significantly ameliorates airway hyperreactivity and downregulates inflammation-induced genes in a mouse model of airway inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Eosinophils contribute to intestinal inflammation via chemoattractant receptor-homologous molecule expressed on Th2 cells, CRTH2, in experimental Crohn's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The prostaglandin D2 receptor CRTH2 is important for allergic skin inflammation following epicutaneous antigen challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A novel PGD(2) receptor expressed in eosinophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostaglandin D2-induced eosinophilic airway inflammation is mediated by CRTH2 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cincinnatichildrens.org [cincinnatichildrens.org]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols: 15(R)-PGD2 Induced Calcium Mobilization in Eosinophils]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10768218#protocol-for-15-r-pgd2-induced-calcium-mobilization-in-eosinophils]

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)